2,5,8,11-Tetraoxatridecane-13-thiol

Vue d'ensemble

Description

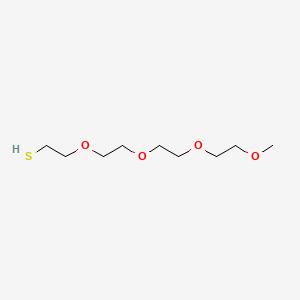

2,5,8,11-Tetraoxatridecane-13-thiol is a heterocyclic compound with the molecular formula C9H20O4S and a molecular weight of 224.32 g/mol. It is known for its unique structure, which includes multiple ether linkages and a thiol group. This compound has found numerous applications in various fields of research and industry due to its distinctive chemical properties.

Méthodes De Préparation

The synthesis of 2,5,8,11-Tetraoxatridecane-13-thiol typically involves the reaction of tetraethylene glycol with thiol-containing reagents under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction between tetraethylene glycol and a thiol reagent, resulting in the formation of the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Analyse Des Réactions Chimiques

2,5,8,11-Tetraoxatridecane-13-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

Reduction: The compound can be reduced to form simpler thiol derivatives.

Substitution: The ether linkages in the compound can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Applications De Recherche Scientifique

2,5,8,11-Tetraoxatridecane-13-thiol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is used in the study of biological systems, particularly in the investigation of thiol-containing enzymes and proteins.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.

Mécanisme D'action

The mechanism of action of 2,5,8,11-Tetraoxatridecane-13-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various electrophiles, leading to the modification of proteins and other biomolecules. This interaction can affect the function of enzymes and other proteins, thereby influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

2,5,8,11-Tetraoxatridecane-13-thiol can be compared with other similar compounds, such as:

2,5,8,11-Tetraoxatridecan-13-amine: This compound has an amine group instead of a thiol group, which gives it different chemical properties and reactivity.

Tetraethylene glycol: This compound lacks the thiol group, making it less reactive in certain types of chemical reactions. The uniqueness of this compound lies in its combination of ether linkages and a thiol group, which provides it with a distinct set of chemical properties and reactivity.

Activité Biologique

2,5,8,11-Tetraoxatridecane-13-thiol, also known as PEGSH, is a hydrophilic thiol compound that has garnered attention in various fields of research due to its unique properties and potential biological applications. This article delves into its biological activity, focusing on its antibacterial properties, applications in drug delivery systems, and recent research findings.

- Molecular Formula : C₉H₂₀O₄S

- Molecular Weight : 224.32 g/mol

- Structure : The compound features a long hydrophilic chain with a thiol functional group at one end, which is crucial for its reactivity and biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. In particular:

- Mechanism of Action : The compound has been shown to induce iron starvation in biofilms of methicillin-resistant Staphylococcus aureus (MRSA), which is a critical factor in its antibacterial efficacy. This mechanism involves the transcriptional activation of several gene clusters responsible for iron acquisition .

- Minimum Inhibitory Concentration (MIC) : Various analogues of the compound have demonstrated potent antibacterial activities. For example:

Table 1: Antibacterial Efficacy of this compound Analogues

| Pathogen | MIC (μM) | MBEC (μM) |

|---|---|---|

| MRSA | 0.075 | 2.35 |

| Mycobacterium tuberculosis | 0.80 | - |

| Enterococcus faecalis | 2.35 | - |

Applications in Drug Delivery Systems

The unique properties of this compound make it an excellent candidate for drug delivery systems:

- Functionalization : It has been used to create mesoporous silica nanoparticles (MSNs) for targeted drug delivery. The thiol group allows for effective attachment to various drug molecules and targeting ligands .

- pH-Triggered Release : Studies have shown that drug delivery systems utilizing this compound can release their payloads in response to pH changes typical of tumor environments or endosomal compartments .

Case Study: Glycyrrhetinic Acid-Functionalized MSNs

In a recent study involving glycyrrhetinic acid-functionalized mesoporous silica nanoparticles:

- The nanoparticles were designed for co-delivery of doxorubicin and camptothecin.

- The presence of this compound facilitated the dual delivery mechanism by providing a responsive system that releases drugs under specific conditions (pH-triggered) while enhancing cellular uptake by HepG2 cells .

Recent Research Findings

Recent advancements have focused on the synthesis and application of this compound in various fields:

- Photoswitchable Reactions : Research has explored the use of light to control reactions involving this compound, enhancing its utility in dynamic chemical systems .

- Improved Reactivity : Studies indicate that modifications to the thiol group can significantly enhance the reactivity and efficiency of subsequent reactions with other nucleophiles .

Propriétés

IUPAC Name |

2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4S/c1-10-2-3-11-4-5-12-6-7-13-8-9-14/h14H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEBAWYHFQRROQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90694735 | |

| Record name | 2,5,8,11-Tetraoxatridecane-13-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52190-55-3 | |

| Record name | 2,5,8,11-Tetraoxatridecane-13-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90694735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.